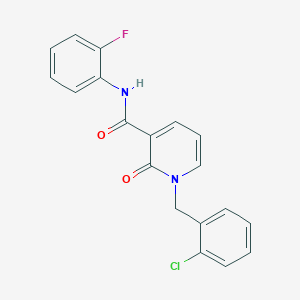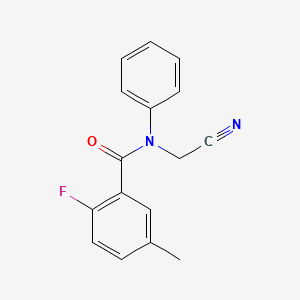
N-(Cyanomethyl)-2-fluoro-5-methyl-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(Cyanomethyl)-2-fluoro-5-methyl-N-phenylbenzamide” belongs to the class of organic compounds known as benzamides, which are compounds containing a benzamide moiety, which consists of a carboxamide attached to a benzene ring . The cyanomethyl group (N≡CCH2–) is a type of nitrile group .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as NMR, SEC, DLS, and TEM . Normal mode analysis (NMA) is a technique that can be used to describe the flexible states accessible to a protein about an equilibrium position .Chemical Reactions Analysis
The chemical reactivity of similar compounds like N-cyanomethyl-2-chloroisonicotinamide has been studied. These compounds are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Wissenschaftliche Forschungsanwendungen
Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination
This study explores a mild, amide-directed fluorination of various C-H bonds mediated by iron, demonstrating broad substrate scope and functional group tolerance without the use of noble metals. The reaction involves N-fluoro-2-methylbenzamides and suggests that similar fluoroamide compounds might be used in selective fluorination processes, a technique critical for the synthesis of complex organic molecules with potential applications in material science and drug development (Groendyke, AbuSalim, & Cook, 2016).
Behavioral Responses and Bioefficacy of Some Aromatic Amides Against Aedes aegypti
Research on synthetic aromatic amides, including variations in chain length and substitution patterns on the phenyl ring, has been conducted to study repellent activity against Aedes aegypti mosquitoes. This suggests that fluoroamide derivatives might have potential applications in developing new insect repellents or studying insect behavior and control strategies (Garud, Ganesan, Prakash, Vijayaraghavan, & Shinde, 2011).
A High Sensitive Biosensor for Analyte Determination
The development of a modified carbon paste electrode for the electrocatalytic determination of specific analytes introduces the application of complex amides in creating sensitive and selective biosensors. These can be employed in medical diagnostics, environmental monitoring, or the food industry to detect various biomolecules or chemical substances with high precision and sensitivity (Karimi-Maleh, Tahernejad-Javazmi, Ensafi, Moradi, Mallakpour, & Beitollahi, 2014).
Microwave-Induced Synthesis of Fluorobenzamides as Antimicrobial Analogs
The synthesis and evaluation of fluorobenzamides for antimicrobial activity highlight the role of fluoroamide compounds in developing new antimicrobial agents. These compounds, characterized by the presence of a fluorine atom and specific structural motifs, have shown significant activity against various bacterial and fungal strains, indicating their potential in addressing antibiotic resistance and developing new therapeutic agents (Desai, Rajpara, & Joshi, 2013).
Wirkmechanismus
Mode of Action
It is known that similar compounds can induce a broad range of disease resistance in plants and induce systemic acquired resistance (sar) marker gene expression without salicylic acid accumulation .
Biochemical Pathways
It is known that similar compounds can activate sar, independently from ethylene and jasmonic acid, by stimulating the site between salicylic acid and npr1 .
Pharmacokinetics
A study on similar cyanomethyl vinyl ether derivatives predicted favorable adme properties, highlighting potential as anticancerous agents .
Result of Action
Similar compounds have been shown to induce a broad range of disease resistance in plants and induce sar marker gene expression without salicylic acid accumulation .
Action Environment
It is known that similar compounds are effective in a wide range of environments .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-2-fluoro-5-methyl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-12-7-8-15(17)14(11-12)16(20)19(10-9-18)13-5-3-2-4-6-13/h2-8,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPRBJBQIXYFRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(=O)N(CC#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-2-fluoro-5-methyl-N-phenylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-ethyl-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2571202.png)


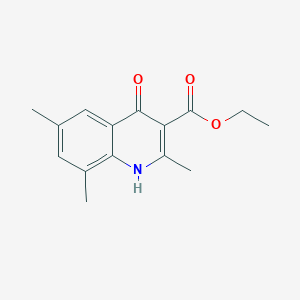
![(2E,NZ)-3-(2-chlorophenyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acrylamide](/img/structure/B2571208.png)
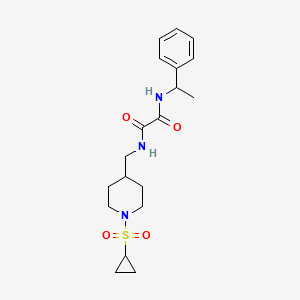

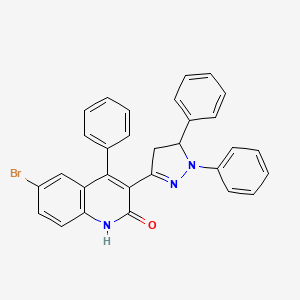
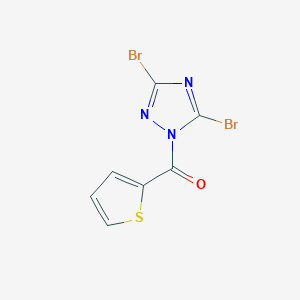
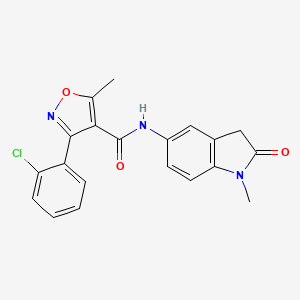
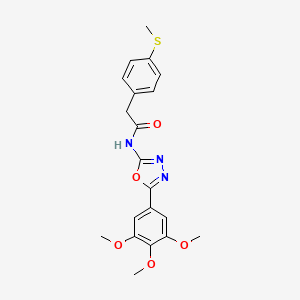
![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2571220.png)
